Several studies describe the synthesis of related compounds where 4-(methylsulfonyl)piperazin-2-one acts as an intermediate or building block. For example, one study employed a modified Jocic reaction to synthesize 1-substituted piperazinones, using enantiomerically enriched trichloromethyl-containing alcohols and N-substituted diamines [ [] ].
For instance, in the crystal structure of 1,4-bis(2-hydroxybenzyl)piperazin-2-one, the piperazin-2-one ring adopts a distorted half-chair conformation [ [] ]. Similarly, another study describes the piperazine ring in 4-tert-butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one as adopting a distorted half-chair configuration [ [] ]. These findings suggest that the conformation of the piperazin-2-one ring, including 4-(methylsulfonyl)piperazin-2-one, is influenced by substituents and intermolecular interactions.
For example, in a study investigating the anticancer activity of a series of bivalent triazolopyridazine-based bromodomain and extraterminal inhibitors, the 4-(methylsulfonyl)piperazin-2-one moiety contributed to the bivalent binding mode of the optimized compound [ [] ]. This binding interaction with bromodomains, which are epigenetic reader proteins, is believed to be responsible for the compound's anticancer activity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: